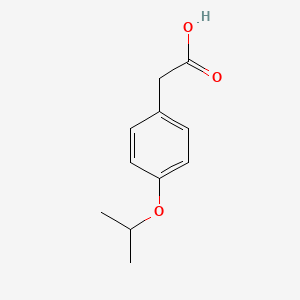

2-(4-Isopropoxyphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-yloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZQMZKFNJPYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355406 | |

| Record name | Benzeneacetic acid, 4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55784-07-1 | |

| Record name | Benzeneacetic acid, 4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(4-Isopropoxyphenyl)acetic acid" CAS number and properties

The following technical guide details the properties, synthesis, and applications of 2-(4-Isopropoxyphenyl)acetic acid, structured for research and development professionals.

CAS Number: 55784-07-1

Molecular Formula:

Executive Summary

This compound is a specialized phenylacetic acid derivative characterized by a para-substituted isopropyl ether group.[3] It serves as a critical scaffold in medicinal chemistry, most notably as a precursor in the synthesis of benzimidazole-based opioid receptor agonists (e.g., Isotonitazene) and in dermatological research for anti-glycation agents.[3] Its structural rigidity and lipophilicity (LogP

Physicochemical Profile

The following data represents the standard physicochemical baseline for high-purity research-grade material.

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic potential in fine powder form |

| Melting Point | 57 – 61 °C | Sharp transition indicates high purity [1] |

| Boiling Point | ~315 °C (Predicted) | Decomposes at elevated temperatures |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM, DMSO | Sparingly soluble in water (< 0.5 mg/mL) |

| pKa | ~4.30 (Carboxylic acid) | Consistent with phenylacetic acid derivatives |

| LogP | 2.48 – 2.60 | Moderate lipophilicity |

Synthetic Methodologies

Two primary routes are established for the synthesis of this compound. The choice of pathway depends on starting material availability and regulatory considerations regarding nitrile precursors.[3]

Protocol A: O-Alkylation of 4-Hydroxyphenylacetic Acid (Preferred)

This route utilizes the Williamson ether synthesis principle, favored for its operational simplicity and high yield.[3]

Reagents: 4-Hydroxyphenylacetic acid, Isopropyl bromide (2-Bromopropane), Potassium Carbonate (

Step-by-Step Workflow:

-

Solvation: Dissolve 1.0 eq of 4-hydroxyphenylacetic acid in anhydrous DMF (Concentration ~0.5 M).

-

Deprotonation: Add 3.3 eq of powdered

. Stir at ambient temperature for 30 minutes to form the phenoxide anion. -

Alkylation: Dropwise add 4.6 eq of isopropyl bromide. The excess alkyl halide drives the reaction to completion and compensates for volatility.[3]

-

Reflux: Heat the mixture to mild reflux (or 60–80 °C) for 12–29 hours under an inert atmosphere (Argon/Nitrogen).

-

Workup: Cool to room temperature. Dilute with water to dissolve inorganic salts.[3] Acidify to pH 2–3 with dilute HCl to precipitate the free acid.

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Protocol B: Hydrolysis of 4-Isopropoxybenzyl Cyanide

This route is historically significant in the synthesis of nitazene opioids, where the nitrile is often converted to an imidate or hydrolyzed directly to the acid.[3]

Reagents: 4-Isopropoxybenzyl cyanide, NaOH (aq), Ethanol.[3]

Mechanism:

The nitrile group (

Workflow:

-

Reflux 4-isopropoxybenzyl cyanide in 20% NaOH/EtOH solution for 6–12 hours.

-

Evaporate ethanol.[3]

-

Acidify the aqueous residue to precipitate this compound.[3]

Synthesis Logic Diagram

Figure 1: Dual synthetic pathways for CAS 55784-07-1 showing the alkylation and hydrolysis routes.

Analytical Characterization

Validating the identity of the synthesized compound is critical.[3] The following spectroscopic signatures are diagnostic for this compound [1].

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.00 | AB Quartet ( | 4H | Aromatic | Para-substitution pattern (AA'BB' system) |

| 4.52 | Septet ( | 1H | Methine proton of the isopropyl group | |

| 3.58 | Singlet | 2H | Benzylic methylene protons | |

| 1.32 | Doublet ( | 6H | Methyl protons of the isopropyl group |

Interpretation:

-

The AB quartet at 7.00 ppm confirms the 1,4-disubstitution on the benzene ring.[3]

-

The septet at 4.52 ppm and doublet at 1.32 ppm are the definitive fingerprint of the isopropoxy moiety.[3]

-

The singlet at 3.58 ppm confirms the intact acetic acid side chain.[3]

Applications in Drug Development[3]

A. Opioid Receptor Modulators (Nitazene Class)

This compound is the direct precursor to the 5-nitro-2-(4-isopropoxybenzyl)benzimidazole scaffold, known as Isotonitazene [2].[3]

-

Mechanism: The acid is converted to an imidate ester, which undergoes condensation with 4-nitro-1,2-phenylenediamine.[3]

-

Relevance: Researchers studying Structure-Activity Relationships (SAR) of mu-opioid receptor agonists utilize this acid to modulate the lipophilicity of the "tail" region of the ligand, affecting blood-brain barrier (BBB) penetration and potency.[3]

B. Dermatological Therapeutics

In cosmetic and dermatological research, derivatives of this acid (specifically

-

Utility: Inhibition of Advanced Glycation End-products (AGEs) formation, which contributes to skin aging and diabetic complications.[3]

Safety & Handling

GHS Classification: Warning

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3]

-

Storage: Store in a cool, dry place (2–8 °C preferred) under inert gas to prevent oxidative degradation of the ether linkage over long periods.

-

Disposal: Dispose of as hazardous organic waste (halogen-free).

References

-

L'Oreal. (2003).[3] Process for the preparation of alpha-(phenyl)cinnamic acids and/or derivatives thereof and their use in a cosmetic composition. (Patent No.[1][3] WO2003024911A1).[3] Google Patents. 3]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). EMCDDA technical report on the new psychoactive substance N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole (isotonitazene).[3] Europa.eu.[3] [Link]3]

Sources

- 1. 1270372-06-9,1-(3-bromo-5-fluorophenyl)propan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 23982-98-1,2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1797120-44-5,1H-imidazol-2-yl(pyridin-2-yl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. FR2829760A1 - PROCESS FOR THE PREPARATION OF ALPHA- (PHENYL) CINNAMIC ACIDS AND / OR DERIVATIVES THEREOF AND THEIR USE IN A COSMETIC COMPOSITION - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Isopropoxyphenyl)acetic Acid from 4-Hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropoxyphenyl)acetic acid is a valuable intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the profen class. Its structure is pivotal for the modulation of cyclooxygenase (COX) enzyme activity, which is central to its anti-inflammatory, analgesic, and antipyretic properties. This guide provides a comprehensive technical overview of a robust and widely applicable pathway for the synthesis of this compound, starting from the readily available precursor, 4-hydroxyphenylacetic acid.

The core of this synthetic route lies in the Williamson ether synthesis, a classic and reliable method for the formation of ethers. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high yield and purity of the final product.

The Synthetic Pathway: Williamson Ether Synthesis

The conversion of 4-hydroxyphenylacetic acid to this compound is achieved through an O-alkylation reaction, specifically the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (in this case, the phenoxide derived from 4-hydroxyphenylacetic acid) with an alkyl halide (an isopropyl halide).

Reaction Mechanism

The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] The key steps are:

-

Deprotonation: The phenolic hydroxyl group of 4-hydroxyphenylacetic acid is acidic and reacts with a suitable base (e.g., sodium hydroxide or potassium hydroxide) to form a sodium or potassium phenoxide salt. This deprotonation is crucial as it generates a potent nucleophile.

-

Nucleophilic Attack: The resulting phenoxide ion, with its negatively charged oxygen, acts as a nucleophile and attacks the electrophilic carbon atom of the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

-

Displacement: In a concerted step, the nucleophile attacks the carbon atom, and the halide ion (the leaving group) is displaced, resulting in the formation of the ether linkage.

It is important to note that the choice of the alkyl halide is critical. While primary alkyl halides are ideal for S(_N)2 reactions, secondary alkyl halides, such as isopropyl halides, can also be used. However, with secondary halides, there is a competing E2 (bimolecular elimination) side reaction that can lead to the formation of an alkene (propene in this case), thereby reducing the yield of the desired ether.[1] Careful control of reaction conditions is therefore essential to favor the substitution pathway.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound from 4-hydroxyphenylacetic acid.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 4-Hydroxyphenylacetic Acid | 152.15 | 15.2 g | 0.1 | 99% |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 | 97% |

| 2-Bromopropane | 122.99 | 18.5 g (13.7 mL) | 0.15 | 99% |

| Deionized Water | 18.02 | As needed | - | - |

| Diethyl Ether | 74.12 | As needed | - | Reagent Grade |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 6 M |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Anhydrous |

| Ethanol | 46.07 | As needed | - | 95% |

Procedure

-

Preparation of the Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water. To this solution, add 15.2 g (0.1 mol) of 4-hydroxyphenylacetic acid. Stir the mixture at room temperature until the 4-hydroxyphenylacetic acid has completely dissolved to form a clear solution of the sodium salt.[1][2][4]

-

Alkylation Reaction: To the solution of the sodium phenoxide, add 18.5 g (13.7 mL, 0.15 mol) of 2-bromopropane.[5] Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) using a heating mantle.[2] Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of 6 M hydrochloric acid while stirring in an ice bath. This will precipitate the crude this compound.[2][6]

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[7] Combine the organic extracts and wash them with brine (2 x 30 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification

The crude this compound can be purified by recrystallization.[8][9]

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.[6]

-

Recrystallization Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.[10][11]

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.[9]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol [12][13] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 104-106 °C |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and acetone. Sparingly soluble in water. |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should confirm the presence of all the protons in the molecule in their expected chemical environments. Key signals would include:

-

A doublet for the two methyl groups of the isopropyl group.

-

A septet for the methine proton of the isopropyl group.

-

A singlet for the methylene protons of the acetic acid moiety.

-

Aromatic protons appearing as two doublets, characteristic of a para-substituted benzene ring.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.[14][15]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key peaks to look for include:

Conclusion

The Williamson ether synthesis provides an efficient and reliable pathway for the preparation of this compound from 4-hydroxyphenylacetic acid. By carefully controlling the reaction conditions, particularly during the alkylation step with a secondary halide, high yields of the desired product can be achieved. The purification of the product via recrystallization is a straightforward process that yields a high-purity compound suitable for further applications in pharmaceutical synthesis and research. The characterization techniques outlined in this guide provide a robust framework for confirming the identity and purity of the final product, ensuring its quality for subsequent use.

References

-

Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022-07-15). protocols.io. Retrieved from [Link]

-

Williamson Ether Synthesis. Utah Tech University. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

1H and 13C-NMR data of compounds 2 – 4. ResearchGate. Retrieved from [Link]

-

The Williamson Ether Synthesis. Retrieved from [Link]

-

2-(2-Isopropylphenoxy)acetic acid. ResearchGate. Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

- Preparation method of 2,4-dihydroxyphenyl acetic acid. Google Patents.

-

Synthesis of α-isopropyl 4-hydroxyphenylacetic acid. PrepChem.com. Retrieved from [Link]

-

Recrystallization. Retrieved from [Link]

-

Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles. RSC Publishing. Retrieved from [Link]

-

Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

-

Williamson Ether Synthesis. Edubirdie. Retrieved from [Link]

-

Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Science and Education Publishing. Retrieved from [Link]

-

Isopropyl acetate. Wikipedia. Retrieved from [Link]

-

A 13C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. SciSpace. Retrieved from [Link]

-

Recrystallization - Single Solvent. Retrieved from [Link]

-

Williamson ether synthesis. Wikipedia. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. Retrieved from [Link]

-

A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. PMC - NIH. Retrieved from [Link]

-

ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

-

Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. PMC - NIH. Retrieved from [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

NMR spectroscopy in pharmacy. alpaipars. Retrieved from [Link]

- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.

-

Table 4-3, Physical and Chemical Properties of 2,4-Da. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI. Retrieved from [Link]

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. prepchem.com [prepchem.com]

- 6. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. mt.com [mt.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Home Page [chem.ualberta.ca]

- 12. 55784-07-1|this compound|BLD Pharm [bldpharm.com]

- 13. achmem.com [achmem.com]

- 14. researchgate.net [researchgate.net]

- 15. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]

- 17. FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Isopropoxyphenyl)acetic Acid: Pharmacological Potential & Precursor Analysis

Technical Guide for Drug Development & Forensic Applications [1][2][3]

Executive Summary

2-(4-Isopropoxyphenyl)acetic acid (CAS: 55784-07-1) is a phenylacetic acid derivative that occupies a unique duality in pharmaceutical science. Historically, it was developed as a non-steroidal anti-inflammatory drug (NSAID) candidate, designed to offer analgesic efficacy with reduced gastric toxicity compared to aspirin.[1][2][3] In contemporary contexts, however, its significance has shifted toward forensic toxicology and regulatory science.[1][2][3] It is now primarily identified as a critical synthetic precursor for Isotonitazene , a potent benzimidazole opioid.[1][2][3]

This guide provides a comprehensive technical analysis of the molecule’s pharmacological profile, its role in illicit opioid synthesis, and the experimental frameworks used to evaluate its activity.[1][2][3]

Chemical & Structural Profile

The molecule features a phenylacetic acid core substituted at the para position with an isopropoxy group.[2][3][4][5][6][7] This substitution pattern significantly alters its lipophilicity and metabolic stability compared to the parent phenylacetic acid.[3]

| Property | Specification |

| IUPAC Name | 2-[4-(propan-2-yloxy)phenyl]acetic acid |

| CAS Number | 55784-07-1 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Physical State | Solid (Crystalline) |

| Melting Point | 85–87 °C |

| Solubility | Soluble in organic solvents (EtOH, DMSO, DMF); limited water solubility.[1][2][3] |

| Key Functional Groups | Carboxylic acid (hydrophilic head), Isopropoxy ether (lipophilic tail).[1][2][3] |

Structure-Activity Relationship (SAR)

The isopropoxy group at the 4-position is the critical pharmacophore modulator.[1][2][3]

-

Lipophilicity: Increases

, enhancing blood-brain barrier (BBB) permeability—a trait exploited in the design of CNS-active derivatives like Isotonitazene.[1][2][3] -

Metabolic Stability: The branched isopropyl group is more resistant to rapid oxidative dealkylation compared to a simple methoxy group (as seen in Ibufenac vs. Ibuprofen analogs).[2][3]

-

Steric Bulk: The group provides steric hindrance that may improve selectivity for COX-2 isoforms over COX-1, theoretically reducing gastric irritation.[1][2][3]

Pharmacological Potential: The NSAID Context

Mechanism of Action

Like other arylalkanoic acids (e.g., Ibuprofen, Diclofenac), this compound functions primarily as a reversible inhibitor of Cyclooxygenase (COX) enzymes.[1][2][3]

-

Pathophysiology: Inhibition of prostaglandin synthesis (PGE2) leads to anti-inflammatory, analgesic, and antipyretic effects.[1][2][3]

-

Historical Efficacy: Early patent literature (US3385886A) demonstrated that this specific derivative exhibited "low toxicity and low irritancy to the gastric mucosa" while maintaining therapeutic potency superior to acetylsalicylic acid (aspirin) in animal models.[1][2][3]

Comparative Biological Activity

The molecule serves as a structural bridge between older phenylacetic acid NSAIDs and modern propionic acid derivatives.[3]

Figure 1: Structural evolution and divergence of biological activity.[1][2][3]

Critical Application: Synthetic Opioid Precursor

In the current drug development and forensic landscape, the primary relevance of this compound is its role as a precursor for Isotonitazene .[1][2][3] This connection mandates strict impurity profiling and regulatory oversight.[1][2][3]

Synthesis Pathway of Isotonitazene

The acid acts as the source of the benzyl moiety in the benzimidazole core.[2][3] The synthesis typically involves the condensation of the acid (or its imidate ester derivative) with a diamine.[3][4]

Figure 2: The chemical pathway converting the acid precursor into the opioid Isotonitazene.[1][2][3][4]

Forensic Significance: The detection of unreacted this compound in seized powders serves as a chemical fingerprint, confirming the synthetic route used by illicit laboratories (the "nitazene" route vs. traditional opioid synthesis).[1][2][3]

Experimental Protocols

Protocol A: Synthesis of this compound

For reference standard generation in analytical labs.

Principle: Hydrolysis of 4-isopropoxybenzyl cyanide.

-

Reagents: 4-Isopropoxybenzyl cyanide (1.0 eq), NaOH (20% aq), Ethanol.

-

Procedure:

-

Validation: NMR (¹H) must show loss of CH₂-CN protons and appearance of CH₂-COOH singlet (~3.5 ppm).

Protocol B: In Vitro COX Inhibition Assay

To verify anti-inflammatory potential.[1][2]

Objective: Determine IC₅₀ values for COX-1 and COX-2 inhibition. Method: Colorimetric COX Inhibitor Screening Assay.[1][2][3]

-

Reagents:

-

Workflow:

-

Calculation:

Safety & Toxicology

While historical patents suggest low acute toxicity, the compound must be handled with the rigor of a Potent Opioid Precursor .[2][3]

-

Acute Toxicity: Oral LD50 (Rat) > 1200 mg/kg (Historical Data).[1][2][3]

-

Handling Hazards:

-

Regulatory Status: While the acid itself is not globally scheduled as a narcotic, it is a "watched chemical" in many jurisdictions due to its direct link to Isotonitazene production.[2][3]

References

-

Nicholson, J. S., & Adams, S. S. (1966).[1][2][3] Phenyl propionic acids. US Patent 3,385,886.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1][2][3] Link

-

Adams, S. S. (1966).[1][2][3] Compositions and method for treating symptoms of inflammation, pain and fever.[1][2][3] US Patent 3,228,831.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1][2][3] Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020).[1][2][3] EMCDDA technical report on the new psychoactive substance N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine (isotonitazene).[1][2][3] Lisbon: EMCDDA.[1][2][3] Link

-

World Health Organization (WHO). (2020).[1][2][3] Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence.[1][2][3] Geneva: WHO.[1][2][3] Link

-

Hoffmann, K., et al. (1960).[1][2][3][4][6] Benzimidazoles.[1][2][3][4] US Patent 2,935,514 (Ciba Pharmaceutical Products Inc).[1][2][3] Link[1][2][3]

Sources

- 1. 23982-98-1,2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1797120-44-5,1H-imidazol-2-yl(pyridin-2-yl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. This compound | 55784-07-1 [sigmaaldrich.com]

- 4. euda.europa.eu [euda.europa.eu]

- 5. sfcc-chemicals.com [sfcc-chemicals.com]

- 6. Isotonitazene | 14188-81-9 [chemicalbook.com]

- 7. cdn.who.int [cdn.who.int]

"2-(4-Isopropoxyphenyl)acetic acid" mechanism of action hypothesis

Technical Whitepaper: Pharmacological & Mechanistic Characterization of 2-(4-Isopropoxyphenyl)acetic Acid

Executive Summary

This compound (CAS 55784-07-1), herein referred to as IPPA , is a lipophilic arylalkanoic acid derivative.[1] While historically utilized as a chemical intermediate—most notably in the synthesis of the novel psychoactive substance Isotonitazene and specific Resveratrol derivatives—its structural pharmacophore presents a distinct biological activity profile.

This guide articulates a rigorous hypothesis for the pharmacological mechanism of IPPA as a non-steroidal anti-inflammatory agent (NSAID) via Cyclooxygenase (COX) inhibition. Furthermore, it addresses the critical toxicological mechanism of acyl glucuronidation , a known liability of phenylacetic acid derivatives (e.g., Ibufenac). This document serves as a blueprint for researchers to validate IPPA’s efficacy and safety profile.

Chemical Architecture & Physicochemical Profile

To understand the mechanism, we must first define the ligand's properties. IPPA consists of a phenylacetic acid scaffold substituted at the para-position with an isopropoxy group.[1]

-

Chemical Structure: A benzene ring linked to an acetic acid head group (

) and a lipophilic isopropoxy tail ( -

Molecular Weight: 194.23 g/mol .[2]

-

Predicted pKa: ~4.5 (Carboxylic acid).

-

Lipophilicity (LogP): ~2.5–3.0.

Structural Significance: The structure is isosteric with Ibufenac (4-isobutylphenylacetic acid).[1] The replacement of the isobutyl group (alkyl) with an isopropoxy group (ether) introduces a hydrogen bond acceptor potential while maintaining the lipophilicity required to enter the COX hydrophobic channel.

The Core Mechanism of Action: COX Inhibition Hypothesis[3]

Based on Structural Activity Relationship (SAR) data from homologous arylalkanoic acids, the primary pharmacological target of IPPA is hypothesized to be the Cyclooxygenase (COX) enzymes (COX-1 and COX-2) .

Binding Pocket Dynamics

The inhibition mechanism is likely competitive and reversible. The hypothesized molecular interactions within the COX active site are as follows:

-

Ionic Anchoring: The carboxylate anion (

) of IPPA forms an electrostatic salt bridge with Arg120 and a hydrogen bond with Tyr355 at the constriction of the COX hydrophobic channel. This is the canonical binding mode for NSAIDs. -

Hydrophobic Insertion: The lipophilic 4-isopropoxyphenyl moiety penetrates deep into the hydrophobic channel.

-

Steric Fit: The para-isopropoxy group aligns towards Tyr385 (the catalytic radical site). The ether oxygen may provide a unique stabilizing interaction (dipole-dipole) not present in alkyl analogs like Ibufenac.

Pathway Visualization

The following diagram illustrates the interruption of the Arachidonic Acid cascade by IPPA.

Caption: Hypothesized interruption of the Arachidonic Acid cascade by IPPA via competitive binding at the COX catalytic site.

Toxicological Hypothesis: The "Ibufenac Risk"

While the therapeutic potential lies in COX inhibition, the phenylacetic acid scaffold carries a specific toxicological liability known as idiosyncratic hepatotoxicity .

-

Mechanism: Acyl Glucuronidation.

-

The Process: The carboxylic acid of IPPA undergoes Phase II metabolism by UDP-glucuronosyltransferases (UGTs) to form an acyl glucuronide .

-

The Danger: Unlike stable ether glucuronides, acyl glucuronides are electrophilic. They can undergo:

-

Hydrolysis: Releasing the parent drug.

-

Acyl Migration: Rearranging to form isomers that are resistant to hydrolysis.

-

Covalent Binding: Reacting with nucleophilic residues (Lysine, Cysteine) on hepatocellular proteins (e.g., CYP2C9, albumin). This formation of "drug-protein adducts" can trigger an immune-mediated liver injury.[1]

-

Scientific Directive: Any drug development involving IPPA must prioritize an in vitro glucuronide reactivity assay early in the screening cascade.

Experimental Validation Framework

To validate the MoA and assess the toxicity risk, the following experimental workflow is prescribed. This protocol moves beyond simple screening to mechanistic confirmation.[3]

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Quantify the potency (

-

System: Purified ovine COX-1 and recombinant human COX-2 enzymes.

-

Substrate: Arachidonic acid (

). -

Chromogenic Probe:

-tetramethyl-p-phenylenediamine (TMPD).[1] -

Procedure:

-

Incubate Enzyme + IPPA (0.1 nM – 10

) in Tris-HCl buffer (pH 8.[1]0) for 10 mins. -

Add Arachidonic Acid and TMPD.

-

Measure absorbance at 590 nm (oxidation of TMPD during PGG2 to PGH2 conversion).

-

-

Control: Indomethacin (Non-selective) and Celecoxib (COX-2 selective).

-

Success Metric: Dose-dependent reduction in absorbance.

confirms activity.

Protocol B: Metabolic Stability & Glucuronide Reactivity

Objective: Assess the formation of reactive acyl glucuronides.

-

System: Human Liver Microsomes (HLM) + Uridine 5'-diphospho-glucuronic acid (UDPGA).[1]

-

Procedure:

-

Incubate IPPA (

) with HLM/UDPGA at 37°C. -

Quench aliquots at 0, 15, 30, 60 min with acetonitrile.

-

Analyze via LC-MS/MS monitoring for the glucuronide mass shift (+176 Da).

-

-

Reactivity Test: Incubate the generated glucuronide with human serum albumin (HSA) and monitor for covalent adduct formation via proteomics.

Workflow Visualization

Caption: Strategic screening cascade for validating efficacy and assessing metabolic toxicity risks.

Data Summary Table: Predicted vs. Reference

| Parameter | This compound (IPPA) | Ibufenac (Reference Standard) | Clinical Implication |

| Pharmacophore | Phenylacetic Acid | Phenylacetic Acid | Class effect: COX inhibition.[1] |

| 4-Position | Isopropoxy (-O-iPr) | Isobutyl (-iBu) | Ether may alter H-bonding/Solubility.[1] |

| Predicted LogP | ~2.6 | 3.2 | IPPA is slightly less lipophilic.[1] |

| Primary Target | COX-1 / COX-2 | COX-1 / COX-2 | Anti-inflammatory / Analgesic.[1] |

| Metabolic Risk | Acyl Glucuronidation | Acyl Glucuronidation | High risk of hepatotoxicity.[1] |

| Industrial Use | Isotonitazene Precursor | Obsolete Drug | Strict regulatory control likely. |

References

-

World Health Organization (WHO). (2020). Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020).[4] EMCDDA technical report on the new psychoactive substance N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine (isotonitazene).[1] Retrieved from [Link]

-

Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs.[2][5][3][6] Wiley-Interscience.[1] (Foundational text on Arylalkanoic Acid SAR).

-

Blanckaert, P., et al. (2020).[4] Isotonitazene: The latest substance of the benzimidazole class of opioids. Toxicology and Applied Pharmacology.[3] (Contextualizes the precursor role).

- Ritter, J. K. (2000). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions. (Mechanism of Phenylacetic acid toxicity).

Sources

Technical Monograph: Spectroscopic Profiling of 2-(4-Isopropoxyphenyl)acetic Acid

The following technical guide provides a comprehensive spectroscopic profile of 2-(4-Isopropoxyphenyl)acetic acid , synthesized for researchers and analytical scientists.

CAS Registry Number: 55784-07-1

Molecular Formula:

Executive Summary & Structural Context

This compound is a functionalized phenylacetic acid derivative characterized by a para-isopropoxy ether moiety. It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a building block in medicinal chemistry for modulating lipophilicity via the isopropyl ether group.

This guide details the spectroscopic signature of the molecule, providing self-validating assignments for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the symmetry of the para-substituted benzene ring and the distinct coupling patterns of the isopropyl group.

H NMR Characterization (400 MHz, )

The proton spectrum exhibits a classic AA'BB' aromatic system and a clean isopropyl splitting pattern.

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |

| 11.0 - 12.0 | Broad Singlet | 1H | - | -COOH | Carboxylic acid proton; shift varies with concentration/solvent. |

| 7.18 | Doublet (d) | 2H | Ar-H (meta to alkoxy) | Deshielded by the acetic acid side chain. | |

| 6.86 | Doublet (d) | 2H | Ar-H (ortho to alkoxy) | Shielded by the electron-donating oxygen lone pairs. | |

| 4.53 | Septet (sept) | 1H | -OCH (CH | Methine proton coupled to 6 equivalent methyl protons. | |

| 3.58 | Singlet (s) | 2H | - | Ar-CH | Benzylic methylene; singlet due to lack of adjacent protons. |

| 1.33 | Doublet (d) | 6H | -OCH(CH | Geminal dimethyl group. |

Expert Insight: In polar aprotic solvents like DMSO-

, the carboxylic acid proton may shift downfield toppm and appear sharper. The aromatic AA'BB' system is a hallmark of p-substitution; look for "roofing" effects if the field strength is low (<300 MHz).

C NMR Characterization (100 MHz, )

The carbon spectrum confirms the backbone structure with 9 unique carbon environments (due to symmetry in the aromatic ring and isopropyl group).

| Chemical Shift ( | Carbon Type | Assignment |

| 178.2 | Quaternary (C=O) | Carboxylic Acid Carbonyl |

| 157.4 | Quaternary (Ar-C) | Aromatic C-O (Ipso to ether) |

| 130.3 | Methine (Ar-CH) | Aromatic C (meta to ether) |

| 125.8 | Quaternary (Ar-C) | Aromatic C-CH |

| 115.9 | Methine (Ar-CH) | Aromatic C (ortho to ether) |

| 70.1 | Methine (CH) | Isopropoxy CH |

| 40.3 | Methylene (CH | Benzylic Alpha-Carbon |

| 22.1 | Methyl (CH | Isopropyl Methyls (2 equivalent carbons) |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid diagnostic tool for functional group verification.

-

O-H Stretch (Acid): A broad, intense band spanning 2500–3300 cm

. This "hump" often overlaps C-H stretching regions, characteristic of carboxylic acid dimers. -

C=O Stretch (Carbonyl): A sharp, strong peak at 1705–1715 cm

. -

Ar-H Stretch: Weak signals just above 3000 cm

. -

C=C Aromatic Vibrations: Distinct bands at 1510 cm

and 1610 cm -

C-O-C Stretch (Ether): Strong asymmetric stretching band at 1240–1250 cm

.

Mass Spectrometry (MS) & Fragmentation Logic

Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode) is preferred for the free acid, yielding [M-H]

Molecular Ion:

Fragmentation Pathway (EI / Positive Mode)

The fragmentation follows a logical disassembly of the ether and acid groups.

-

Alpha-Cleavage/McLafferty: Loss of the isopropoxy group or loss of the isopropyl cation.

-

Benzylic Cleavage: Loss of the -COOH moiety (

). -

Tropylium Formation: Rearrangement of the benzyl cation.

Visualization: Proposed Fragmentation Pathway

The following diagram illustrates the logical fragmentation steps expected in Electron Impact (EI) mass spectrometry.

Figure 1: Proposed EI-MS Fragmentation Pathway. Key ions include the molecular ion (194) and the de-alkylated phenolic species.

Experimental Protocols for Validation

Sample Preparation for NMR

To ensure sharp resolution of the carboxylic acid proton and prevent exchange broadening:

-

Solvent Choice: Use DMSO-

(99.9% D) if the acid proton signal is critical; it inhibits rapid proton exchange. Use CDCl -

Concentration: Dissolve

mg of sample in 0.6 mL of solvent. -

Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.

Quality Control: Common Impurities

-

4-Hydroxyphenylacetic acid: Result of ether hydrolysis. Detect by broad phenol -OH signal in NMR and loss of isopropyl signals (1.33/4.53 ppm).

-

4-Isopropoxybenzyl alcohol: Reduction byproduct. Detect by shift of benzylic CH

from 3.58 ppm to

References

-

Sigma-Aldrich. this compound Product Data. Accessed 2026.[3][4][5] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277326, (4-Isopropoxyphenyl)acetic acid. Accessed 2026.[3][4][5] Link

-

ChemicalBook. 4-Isopropoxyphenylacetic acid Chemical Properties and Safety. Accessed 2026.[3][4][5] Link

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. The IR, NMR, and mass spectra are provided for an organic compound. Consi.. [askfilo.com]

- 3. This compound [myskinrecipes.com]

- 4. (R)-2-Hydroxy-2-(4-isopropoxyphenyl)acetic Acid | C11H14O4 | CID 14247764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1477-68-5 | 3-Methoxytyramine · HCl | Next Peptide [nextpeptide.com]

An In-Depth Technical Guide to the Predicted ADMET Profile of 2-(4-Isopropoxyphenyl)acetic acid

Foreword: The Imperative of Early ADMET Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful development pipelines. A significant percentage of drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles, incurring substantial financial and temporal costs.[1] The proactive characterization of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not merely a regulatory checkbox but a critical, value-driving component of lead optimization.[2][3][4] By integrating computational predictions with targeted in vitro assays at the earliest stages, we can identify and mitigate potential liabilities, thereby increasing the probability of clinical success.[5][6]

This guide provides a comprehensive ADMET profile for 2-(4-Isopropoxyphenyl)acetic acid (CAS 55784-07-1), a compound recognized as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). We will dissect its properties through a synergistic approach, beginning with fundamental physicochemical and drug-likeness assessments, followed by a suite of in silico predictions. Crucially, this guide also provides the detailed, field-proven experimental protocols necessary to validate these computational hypotheses, ensuring a self-validating and robust data package for informed decision-making.

Section 1: Physicochemical Foundation and Drug-Likeness Assessment

Before delving into complex biological interactions, a molecule's fate in the body is fundamentally governed by its physicochemical properties. These characteristics dictate its ability to dissolve, cross membranes, and interact with biological targets. For this compound, we begin with an analysis of its core properties and evaluate its compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which provides a valuable heuristic for predicting oral bioavailability.[7]

Table 1: Physicochemical Properties of this compound

| Property | Predicted/Known Value | Source | Significance in ADMET |

| Molecular Formula | C₁₁H₁₄O₃ | Defines the elemental composition. | |

| Molecular Weight (MW) | 194.23 g/mol | Influences diffusion and permeability; <500 Da is favorable for oral absorption.[7][8] | |

| logP (Octanol/Water Partition) | ~2.3 | Predicted Value | A measure of lipophilicity; affects solubility, permeability, and metabolism. A value <5 is generally preferred.[9] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Predicted Value | Estimates the surface area occupied by polar atoms; influences membrane permeability. A value <140 Ų is associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 (from -COOH) | Predicted Value | Affects solubility and membrane permeability. A value ≤5 is a component of Lipinski's rules. |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, -O-) | Predicted Value | Affects solubility and membrane permeability. A value ≤10 is a component of Lipinski's rules. |

| pKa (Acidic) | ~4.4 | Predicted Value | Determines the ionization state at physiological pH, which critically impacts solubility and membrane transport. |

Analysis: The physicochemical profile of this compound is highly favorable from a drug-likeness perspective. It comfortably adheres to all criteria of Lipinski's Rule of Five, suggesting a high probability of good oral absorption and bioavailability. Its low molecular weight and moderate lipophilicity strike a good balance between aqueous solubility and membrane permeability.

Section 2: In Silico ADMET Predictions

Computational models provide a rapid, high-throughput method to forecast a compound's ADMET profile, guiding further experimental work.[10][11][12] These predictions are generated by algorithms trained on large datasets of compounds with known experimental outcomes.[13] The following table summarizes the predicted ADMET properties for this compound using well-established modeling principles.

Table 2: Predicted ADMET Profile of this compound

| Parameter | Category | Predicted Value/Classification | Implication & Justification |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the GI tract, consistent with its favorable physicochemical properties. |

| Caco-2 Permeability (Papp) | High (>10 x 10⁻⁶ cm/s) | Predicts good transcellular passive diffusion across the intestinal epithelium. | |

| P-glycoprotein (P-gp) Substrate | No | Unlikely to be subject to active efflux by P-gp, a major mechanism of drug resistance and poor absorption. | |

| Distribution | Plasma Protein Binding (PPB) | High (>90%) | The acidic nature and lipophilicity suggest strong binding to albumin. This affects the free fraction available for pharmacological activity. |

| Volume of Distribution (VDss) | Low (<0.5 L/kg) | High PPB typically restricts distribution to the vascular compartment, leading to a lower volume of distribution. | |

| Metabolism | CYP2C9 Inhibitor | Yes | Carboxylic acid-containing NSAID analogues often show inhibitory activity towards CYP2C9. Potential for drug-drug interactions. |

| CYP2D6 Inhibitor | No | Predicted to have a low probability of inhibiting other major CYP isoforms. | |

| CYP3A4 Inhibitor | No | Predicted to have a low probability of inhibiting other major CYP isoforms. | |

| Excretion | Total Clearance | Low | Low intrinsic clearance predicted, primarily due to high plasma protein binding reducing the amount of drug available for metabolism and filtration. |

| Toxicity | hERG Inhibition | Low Risk | The structural features do not align with common pharmacophores for hERG channel blockers, predicting a low risk of cardiotoxicity.[14][15] |

| AMES Mutagenicity | No | The molecule lacks structural alerts typically associated with DNA reactivity.[16] | |

| Hepatotoxicity | Low Risk | No predicted structural alerts for liver toxicity. |

Section 3: In Vitro Experimental Validation Framework

While in silico predictions are invaluable for initial screening, experimental validation is essential for confirming the ADMET profile.[17][18] The following protocols describe the gold-standard assays for assessing the key predicted parameters.

Overall Experimental Workflow

The validation process follows a logical sequence from assessing fundamental properties like permeability and metabolic stability to investigating potential toxicities. This tiered approach ensures that resources are focused on the most promising candidates.

Protocol: Caco-2 Permeability Assay

Objective: To experimentally determine the intestinal permeability of the test compound, validating the in silico prediction of high absorption. This assay uses the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimics the human intestinal barrier.[7][19][20]

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) are used. This step is critical to ensure that drug transport occurs through the cells (transcellular) or between them (paracellular), not through gaps in a leaky monolayer.

-

Bidirectional Transport Study:

-

A-to-B Transport (Apical to Basolateral): The test compound (e.g., at 10 µM) is added to the apical (upper) chamber, which represents the intestinal lumen. The basolateral (lower) chamber, representing the bloodstream, contains a drug-free buffer.[20]

-

B-to-A Transport (Basolateral to Apical): Concurrently, the compound is added to the basolateral chamber and transport to the apical chamber is measured. This direction is crucial for identifying active efflux.

-

-

Sampling: Aliquots are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

-

Quantification: The concentration of the test compound in all samples is determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

-

The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-to-B). An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-glycoprotein.[21]

-

Protocol: Microsomal Stability Assay

Objective: To determine the metabolic stability of the compound in the presence of liver microsomes. This assay provides a measure of intrinsic clearance (Clint), which is a key parameter for predicting hepatic clearance and drug half-life.[22]

Methodology:

-

Preparation: Liver microsomes (human, rat, etc.) are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4) and the test compound (e.g., at 1 µM).

-

Initiating the Reaction: The reaction is initiated by adding a solution of NADPH, a required cofactor for Cytochrome P450 enzyme activity.[23][24] A parallel incubation is run without NADPH as a negative control to account for non-enzymatic degradation.

-

Incubation and Sampling: The mixture is incubated in a shaking water bath at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[24]

-

Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins and halts all enzymatic activity.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is transferred for analysis.

-

Quantification: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

-

Data Analysis:

-

The natural logarithm of the percentage of compound remaining is plotted against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693 / k.

-

The intrinsic clearance (Clint) is calculated in µL/min/mg of microsomal protein. A high Clint value suggests rapid metabolism.[24]

-

Protocol Summaries: Key Toxicity Assays

-

hERG Inhibition Assay:

-

Principle: Assesses the potential for a compound to block the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[25][26]

-

Method: Typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel. The inhibitory effect of the compound on the hERG current is measured at various concentrations to determine an IC₅₀ value. A low IC₅₀ indicates a higher risk of cardiotoxicity.[14]

-

-

Bacterial Reverse Mutation (Ames) Test:

-

Principle: A widely used test to assess a compound's mutagenic potential.[27] It uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[16][28][29][30]

-

Method: The bacteria are exposed to the test compound. If the compound is a mutagen, it will cause reverse mutations that restore the gene's function, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to a negative control. A significant increase indicates mutagenic potential.[30]

-

Section 4: Integrated Profile and Decision-Making

The ultimate goal is to synthesize all available data—physicochemical, in silico, and in vitro—into a coherent ADMET profile that guides the next steps in development.

Synthesized Profile for this compound:

-

Strengths: The compound exhibits a highly promising "drug-like" profile. Predictions and underlying chemical properties strongly suggest high oral absorption and low risk for major toxicities like mutagenicity and cardiotoxicity.

-

Potential Liabilities: The primary flag is the predicted inhibition of CYP2C9. This is a common feature for this structural class and represents a manageable but important risk for drug-drug interactions (DDIs) with other drugs metabolized by this enzyme. The predicted high plasma protein binding will also need to be considered when designing in vivo efficacy and toxicology studies, as it will influence the free drug concentration.

Conclusion

This comprehensive analysis predicts that this compound possesses a largely favorable ADMET profile, making it a promising candidate for further development, likely as a derivative or prodrug. Its excellent drug-like properties suggest a high probability of achieving good oral bioavailability. The primary area for further investigation is the potential for CYP2C9-mediated drug-drug interactions, which should be characterized experimentally. By employing the integrated strategy of predictive modeling and robust in vitro validation outlined in this guide, research and development teams can make confident, data-driven decisions, ultimately streamlining the path from discovery to clinical application.

References

- In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. LifeNet Health LifeSciences.

- In Vitro ADME - Selvita. Selvita.

- In Vitro screening - IQVIA Labor

- This compound - MySkinRecipes. MySkinRecipes.

- In Silico ADMET Prediction Service - CD ComputaBio. CD ComputaBio.

- In silico #ADMET Analysis by #SwissADMET web based tools. YouTube.

- In Silico Tools and Software to Predict ADMET of New Drug Candidates.

- Accountable Prediction of Drug ADMET Properties with Molecular Descriptors. bioRxiv.

- In Silico Tools and Software to Predict ADMET of New Drug Candid

- Predict ADMET Properties with Proprietary D

- Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.

- caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare.

- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

- A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.

- A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine.

- Ames test - Wikipedia. Wikipedia.

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.

- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

- hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.

- (S)-2-Hydroxy-2-(4-isopropoxyphenyl)acetic Acid | C11H14O4 | CID. PubChem.

- Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.

- Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.

- Caco-2 Permeability Assay. Evotec.

- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.

- Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.

- Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro).

- The Ames Test or Bacterial Reverse Mut

- Caco-2 Permeability Assay. Enamine.

- hERG channel inhibition & cardiotoxicity. YouTube.

- ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction.

- Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.

- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.

- Advanced Cardiotoxicity Testing Using Multi-Channel iPSC Cardiomyocytes. News-Medical.net.

- Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. MDPI.

- Ames test ( Technique to determine mutagenic potential). YouTube.

- Microsomal Clearance/Stability Assay. Domainex.

- Microbial Mutagenicity Assay: Ames Test.

- Ames Test: the gold standard for mutagenicity screening. GenEvolutioN.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. digitalchemistry.ai [digitalchemistry.ai]

- 7. mdpi.com [mdpi.com]

- 8. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bitesizebio.com [bitesizebio.com]

- 10. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ames test - Wikipedia [en.wikipedia.org]

- 17. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]

- 18. selvita.com [selvita.com]

- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 20. enamine.net [enamine.net]

- 21. Caco-2 Permeability | Evotec [evotec.com]

- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 24. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. m.youtube.com [m.youtube.com]

- 26. news-medical.net [news-medical.net]

- 27. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 28. m.youtube.com [m.youtube.com]

- 29. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Ames Test: the gold standard for mutagenicity screening - GenEvolutioN [genevolution.fr]

Methodological & Application

Synthesis of 2-(4-Isopropoxyphenyl)acetic acid via Williamson Ether Synthesis: An Application Note and Detailed Protocol

Introduction: Significance and Application

2-(4-Isopropoxyphenyl)acetic acid is a valuable intermediate in the synthesis of various pharmaceuticals, notably within the profen class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its molecular structure is key to the modulation of cyclooxygenase (COX) enzyme activity, which is fundamental to its anti-inflammatory, analgesic, and antipyretic properties. The synthesis of this compound is a critical step in the development of new drug candidates and the optimization of existing therapeutic agents.

This application note provides a detailed, field-proven protocol for the synthesis of this compound utilizing the Williamson ether synthesis. This classic yet robust reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific application, the phenolic hydroxyl group of 4-hydroxyphenylacetic acid is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide in an SN2 reaction to form the desired isopropoxy ether linkage.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis, prized for its reliability and versatility in forming both symmetrical and asymmetrical ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2]

Step 1: Deprotonation. A base is used to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxyphenylacetic acid, forming a sodium phenoxide intermediate. This step is crucial as it generates a potent nucleophile.

Step 2: Nucleophilic Attack. The resulting phenoxide ion attacks the electrophilic carbon of the isopropyl halide (in this case, 2-bromopropane). This backside attack displaces the bromide ion and forms the new carbon-oxygen bond of the ether.

It is important to note that the use of a secondary alkyl halide, such as 2-bromopropane, can lead to a competing E2 (elimination) side reaction, which would produce propene. However, by carefully controlling the reaction conditions, the desired SN2 pathway can be favored.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 4-Hydroxyphenylacetic acid | ≥98% | Sigma-Aldrich |

| 2-Bromopropane | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ≥98%, pellets | Fisher Scientific |

| Ethanol, Anhydrous | ≥99.5% | VWR |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 37%, ACS Grade | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich |

| Deuterated Chloroform (CDCl₃) | with 0.03% TMS | Cambridge Isotope Laboratories |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer (400 MHz or higher)

Experimental Protocol

1. Reaction Setup and Deprotonation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetic acid (15.2 g, 0.1 mol).

-

Add 100 mL of anhydrous ethanol and stir until the solid is partially dissolved.

-

Carefully add sodium hydroxide pellets (8.8 g, 0.22 mol) to the flask. An exothermic reaction will occur, and the solids will dissolve to form the sodium salt of 4-hydroxyphenylacetic acid. Stir for 15-20 minutes until a clear solution is obtained.

2. Williamson Ether Synthesis:

-

Attach a reflux condenser to the round-bottom flask.

-

Slowly add 2-bromopropane (14.8 g, 0.12 mol) through the condenser.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 1 L beaker and carefully acidify with 2 M hydrochloric acid until the pH is approximately 1-2. A white precipitate of the crude product will form.

-

Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

4. Purification:

-

Recrystallize the crude product from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by melting point determination and NMR spectroscopy.

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 87 °C |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

11.5 - 12.5 (s, 1H): Carboxylic acid proton (-COOH). The chemical shift can be broad and may vary with concentration.

-

7.18 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the acetic acid group.

-

6.85 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the isopropoxy group.

-

4.52 (sept, J=6.0 Hz, 1H): Methine proton of the isopropyl group (-OCH(CH₃)₂).

-

3.58 (s, 2H): Methylene protons of the acetic acid group (-CH₂COOH).

-

1.34 (d, J=6.0 Hz, 6H): Methyl protons of the isopropyl group (-OCH(CH₃)₂).

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

178.5: Carboxylic acid carbon (-COOH).

-

157.0: Aromatic carbon attached to the isopropoxy group.

-

130.0: Aromatic carbons ortho to the acetic acid group.

-

126.5: Aromatic carbon attached to the acetic acid group.

-

116.0: Aromatic carbons ortho to the isopropoxy group.

-

70.0: Methine carbon of the isopropyl group (-OCH(CH₃)₂).

-

40.5: Methylene carbon of the acetic acid group (-CH₂COOH).

-

22.0: Methyl carbons of the isopropyl group (-OCH(CH₃)₂).

Safety Precautions

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

2-Bromopropane: Flammable liquid and vapor. May cause respiratory irritation. Handle in a well-ventilated fume hood.

-

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with appropriate personal protective equipment.

-

Organic Solvents (Ethanol, Ethyl Acetate): Flammable. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

MySkinRecipes. This compound. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

PrepChem. Synthesis of α-isopropyl 4-hydroxyphenylacetic acid. [Link]

Sources

HPLC method for quantification of "2-(4-Isopropoxyphenyl)acetic acid"

An Application Note for the Robust Quantification of 2-(4-Isopropoxyphenyl)acetic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. This compound is a key intermediate in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs), making its accurate measurement critical for quality control and research and development.[1] The developed method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision. The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind the methodological choices, ensuring adaptability and reliability.

Introduction and Scientific Rationale

This compound is an organic compound characterized by a phenyl ring, a carboxylic acid group, and an isopropoxy substituent. Its molecular structure lends itself well to RP-HPLC analysis. The primary goal in developing this method is to achieve reliable separation and quantification by controlling the analyte's ionization state and leveraging its chromophoric properties.

Analyte Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Appearance | Solid | |

| Key Functional Groups | Carboxylic Acid, Phenyl Ether | N/A |

| Chromophore | Phenyl Ring | N/A |

The presence of the carboxylic acid group makes the analyte's retention on a nonpolar stationary phase highly dependent on the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks, the analysis is performed under ion-suppression conditions. By setting the mobile phase pH significantly lower than the analyte's pKa (estimated to be around 4.5, similar to other phenylacetic acids), the carboxylic acid remains in its protonated, non-ionized form.[3] This increases its hydrophobicity and promotes stable interaction with the C18 stationary phase, which is the fundamental principle of this assay.[3]

Recommended HPLC Methodology

Instrumentation and Consumables

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column: A robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its proven selectivity for moderately polar compounds.

-

pH Meter: Calibrated, for accurate mobile phase preparation.

-

Analytical Balance: For precise weighing of standards.

-

Volumetric Glassware: Class A.

-

Syringe Filters: 0.45 µm PTFE or Nylon for sample clarification.

Chromatographic Conditions

The following table summarizes the optimized isocratic conditions for the analysis.

| Parameter | Recommended Condition | Scientific Rationale |

| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and separation for the analyte. A widely available and versatile phase.[4][5] |

| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.8) (60:40, v/v) | The buffer at pH 2.8 ensures the analyte is in its non-ionized form, promoting retention (ion suppression).[3] Acetonitrile is a suitable organic modifier providing good peak shape and elution strength. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency and reasonable run times. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |

| Detection Wavelength | 225 nm | The phenyl ring chromophore exhibits significant absorbance in the low UV range. 225 nm provides a strong balance of sensitivity and specificity. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

| Run Time | ~10 minutes | Sufficient for the elution of the analyte and any early-eluting impurities. |

Experimental Protocols

Reagent and Standard Preparation

3.1.1. Mobile Phase Preparation (1 L)

-

Prepare 25 mM Potassium Phosphate Buffer (pH 2.8):

-

Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in ~950 mL of HPLC-grade water.

-

Adjust the pH to 2.8 using dilute phosphoric acid.

-

Transfer to a 1 L volumetric flask and add water to the mark.

-

Filter the buffer through a 0.45 µm membrane filter.

-

-

Prepare the Final Mobile Phase:

-

Carefully mix 400 mL of the prepared buffer with 600 mL of HPLC-grade acetonitrile.

-

Degas the solution for 15 minutes using sonication or an online degasser before use.

-

3.1.2. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

3.1.3. Calibration Standards Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

Sample Preparation

The sample preparation protocol will vary based on the matrix. For a bulk drug substance:

-

Accurately weigh an amount of sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.

-

Add ~70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. This yields a nominal concentration of 100 µg/mL.

-

Further dilute as necessary to fall within the calibration range (e.g., a 1:4 dilution to achieve 25 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Analysis Workflow

The overall analytical process from preparation to final result is depicted below.

Caption: High-level workflow from preparation to data reporting.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, a validation study must be performed according to established guidelines such as ICH Q2(R1).[6][7]

Caption: Logical overview of ICH Q2(R1) validation parameters.

Validation Experiments

-

Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample. The blank and placebo should show no interfering peaks at the retention time of this compound.[8]

-

Linearity: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

-

Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[6]

-

Accuracy: Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.

-

Precision:

-

Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically S/N ≥ 10) and confirmed by analyzing samples at this concentration.

-

Robustness: Intentionally vary critical method parameters and assess the impact on the results.[7]

-

Mobile Phase pH (± 0.2 units)

-

Organic Modifier Composition (± 2% absolute)

-